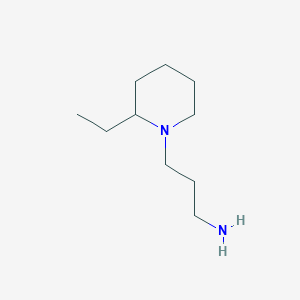

3-(2-Ethylpiperidin-1-yl)propan-1-amine

Descripción general

Descripción

Synthesis Analysis

Synthesis of compounds related to "3-(2-Ethylpiperidin-1-yl)propan-1-amine" often involves versatile protecting and activating groups for amine synthesis. For instance, 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride has been utilized as a new versatile sulfonating agent for amines, indicating methods that could potentially be adapted for synthesizing the target compound. These approaches demonstrate the ability to sulfonate primary and secondary amines easily in excellent yields, suggesting a pathway that might be relevant for synthesizing "this compound" (Sakamoto et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds showcases the importance of conformational analysis in understanding the physical and chemical properties of a compound. For example, crystal structure analysis of certain piperidin-4-ylidene derivatives revealed differences in the angle of inclination of substituent groups, indicating how molecular structure can influence overall compound properties. This type of analysis is crucial for understanding the structural characteristics of "this compound" and predicting its behavior in various chemical contexts (Raghuvarman et al., 2014).

Chemical Reactions and Properties

The compound's reactivity and potential chemical transformations are highlighted by studies on similar compounds, such as the one-pot synthesis of 3-azidopiperidines and 3-aminopiperidines from unsaturated amines. This method, which allows for the nucleophilic installation of azide or amino groups, could be applicable to the functionalization of "this compound," expanding its utility in synthetic chemistry (Ortiz et al., 2014).

Aplicaciones Científicas De Investigación

Corrosion Inhibition : Gao, Liang, and Wang (2007) synthesized tertiary amines like 1,3-di-amino-propan-2-ol and investigated their performance as inhibitors for carbon steel corrosion. The study found that these compounds were effective in retarding the anodic dissolution of iron, thus acting as anodic inhibitors (Gao, Liang, & Wang, 2007).

Cancer Treatment : Sharma et al. (2010) synthesized a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives and evaluated them as Src kinase inhibitors. The compounds showed potential as anticancer agents for human breast carcinoma cells (Sharma et al., 2010).

Synthetic Chemistry : The synthesis of various compounds involving tertiary amines has been explored. For example, Grijalvo, Nuñez, and Eritja (2015) reported the synthesis of 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea, demonstrating the diverse applications of such compounds in synthetic chemistry (Grijalvo, Nuñez, & Eritja, 2015).

Molecular Structure Studies : Nycz et al. (2011) characterized cathinones, including 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one, through FTIR, UV–Vis, and NMR spectroscopy, contributing to the understanding of their molecular structures (Nycz et al., 2011).

Antisecretory Agents : Bender et al. (1983) synthesized 9H-xanthen-9-amines, including compounds like 3-(9H-xanthen-9-ylamino)-1-ethylpiperidine, and evaluated their gastric antisecretory activity. These compounds were found to inhibit gastric acid secretion, suggesting their potential as antisecretory agents (Bender et al., 1983).

Mecanismo De Acción

Target of Action

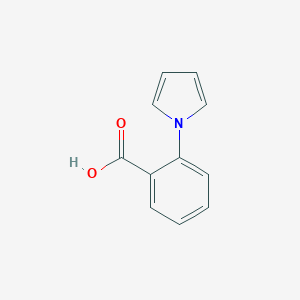

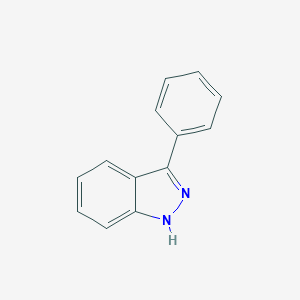

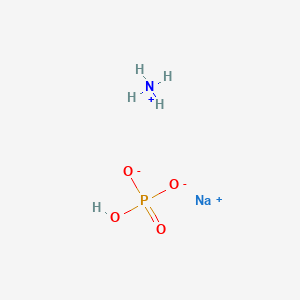

3-(2-Ethylpiperidin-1-yl)propan-1-amine is a member of the amine family and contains both a primary amine (-NH2) and a piperidine ring . The presence of these functional groups makes it a potentially useful building block for creating molecules with desired biological activities or receptor interactions . .

Mode of Action

The compound’s structure allows for the introduction of additional functional groups or modifications at various positions, enabling the design and synthesis of diverse derivatives with specific properties or targeting capabilities . By attaching fluorescent or radiolabeling tags to this compound derivatives, researchers can create probes for imaging or studying biological processes .

Biochemical Pathways

The compound has been employed in the study of protein-protein interactions and post-translational modifications . It has also been used to develop ligands that selectively bind to specific receptors or enzymes . .

Result of Action

Its use in the study of protein-protein interactions, post-translational modifications, and the development of selective ligands suggests that it may have diverse effects depending on the specific application .

Análisis Bioquímico

Biochemical Properties

3-(2-Ethylpiperidin-1-yl)propan-1-amine plays a significant role in biochemical reactions due to its structural features. The presence of a primary amine and a piperidine ring allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used to develop ligands that selectively bind to specific receptors or enzymes, thereby modulating their activity . Additionally, by attaching fluorescent or radiolabeling tags to derivatives of this compound, researchers can create probes for imaging or studying biological processes .

Cellular Effects

This compound influences various types of cells and cellular processes. This compound has been employed in the study of protein-protein interactions and post-translational modifications, which are crucial for understanding cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s primary amine and piperidine ring allow it to bind to specific receptors or enzymes, modulating their activity . This binding interaction can lead to the inhibition or activation of enzymes, thereby influencing various biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Researchers have observed that the compound’s activity may vary depending on the duration of exposure and the specific experimental conditions . Long-term studies in in vitro or in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Researchers have observed threshold effects, where the compound exhibits significant biological activity at specific concentrations . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Animal studies are crucial for understanding the dosage-dependent effects of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity . Researchers have studied the effects of this compound on metabolic flux and metabolite levels, providing insights into its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s structure allows it to be transported across cellular membranes and distributed to specific tissues or compartments . Researchers have studied the effects of this compound on its localization and accumulation within cells, providing insights into its transport and distribution mechanisms .

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. Researchers have studied the effects of this compound on its subcellular localization, providing insights into its role in cellular processes .

Propiedades

IUPAC Name |

3-(2-ethylpiperidin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-2-10-6-3-4-8-12(10)9-5-7-11/h10H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQNBPJFOANOTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399504 | |

| Record name | 3-(2-ethylpiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13901-38-7 | |

| Record name | 3-(2-ethylpiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.